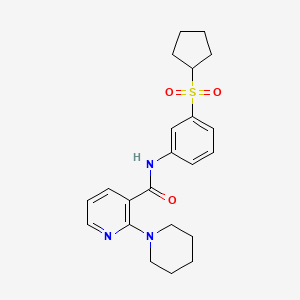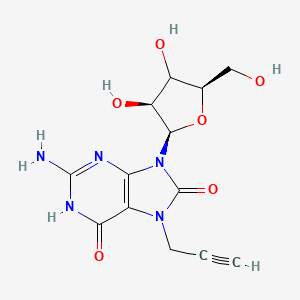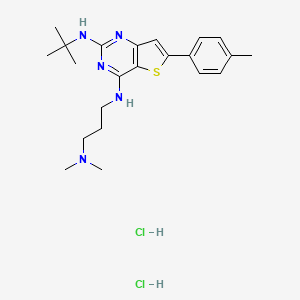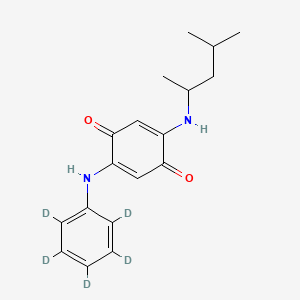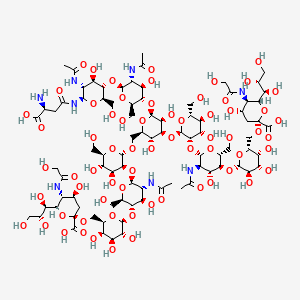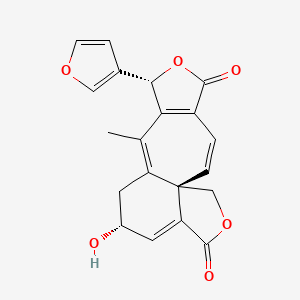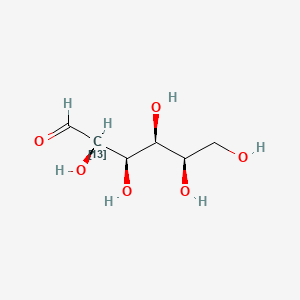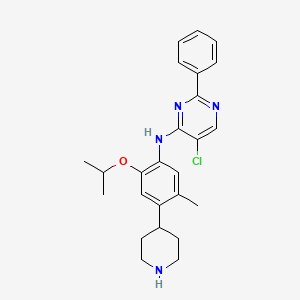
Antituberculosis agent-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antituberculosis agent-9 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents that have been developed to combat drug-resistant strains of the bacteria. The development of such agents is crucial due to the increasing prevalence of multidrug-resistant and extensively drug-resistant tuberculosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of antituberculosis agent-9 typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the use of protected glycidols and 2-bromo-4-nitro-1H-imidazole. The reaction conditions are generally mild, and the synthesis can be performed on a gram scale. The process includes nucleophilic substitution, deprotection, and cyclization steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Antituberculosis agent-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Antituberculosis agent-9 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is used in the study of Mycobacterium tuberculosis and the development of new diagnostic tools.
Medicine: It is used in the treatment of tuberculosis, particularly in cases involving drug-resistant strains.
Mécanisme D'action
The mechanism of action of antituberculosis agent-9 involves the inhibition of cell wall synthesis in Mycobacterium tuberculosis. This is achieved through the inhibition of key enzymes involved in the synthesis of mycolic acids, which are essential components of the bacterial cell wall. The compound targets enzymes such as arabinosyltransferases, preventing the formation of arabinogalactan and lipoarabinomannan, thereby inhibiting cell division and leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoniazid: A first-line antituberculosis drug that also inhibits mycolic acid synthesis.
Rifampin: Another first-line drug that inhibits RNA synthesis in Mycobacterium tuberculosis.
Ethambutol: Inhibits arabinosyltransferases, similar to antituberculosis agent-9.
Pyrazinamide: Disrupts membrane transport and energy production in Mycobacterium tuberculosis.
Uniqueness
This compound is unique in its specific inhibition of multiple enzymes involved in cell wall synthesis, making it effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Its broad-spectrum activity and ability to overcome resistance mechanisms make it a valuable addition to the arsenal of antituberculosis agents .
Propriétés
Formule moléculaire |
C25H29ClN4O |
|---|---|
Poids moléculaire |
437.0 g/mol |
Nom IUPAC |
5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-2-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C25H29ClN4O/c1-16(2)31-23-14-20(18-9-11-27-12-10-18)17(3)13-22(23)29-25-21(26)15-28-24(30-25)19-7-5-4-6-8-19/h4-8,13-16,18,27H,9-12H2,1-3H3,(H,28,29,30) |
Clé InChI |
LKRINMKLPCVYQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC(=NC=C3Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


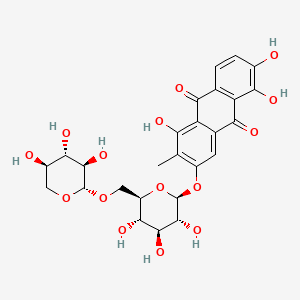
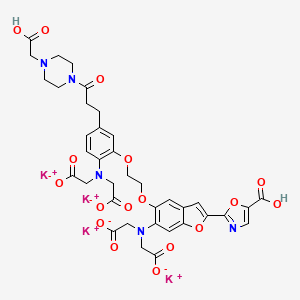
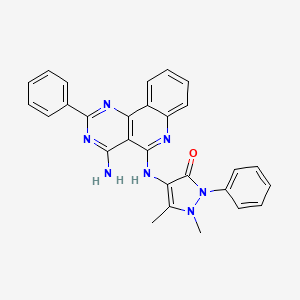
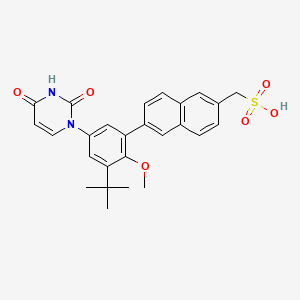
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
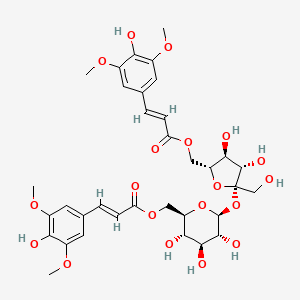
![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
